molecular formula C15H20N2O2S2 B4701998 ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE CAS No. 42062-89-5

ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4701998
CAS No.: 42062-89-5
M. Wt: 324.5 g/mol
InChI Key: CMYVDTORUPYYEG-UHFFFAOYSA-N
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Description

ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE is a benzothiophene-derived compound featuring a tetrahydropyridine-like fused ring system. The core structure includes a sulfur-containing benzothiophene scaffold substituted with a prop-2-enylthiocarbamoylamino group at position 2 and an ethyl carboxylate moiety at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation, thiocarbamoylation, and esterification, with structural validation relying on techniques such as NMR, MS, and X-ray crystallography (e.g., SHELX and ORTEP software for crystallographic refinement) .

Properties

IUPAC Name

ethyl 2-(prop-2-enylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-3-9-16-15(20)17-13-12(14(18)19-4-2)10-7-5-6-8-11(10)21-13/h3H,1,4-9H2,2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVDTORUPYYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365339
Record name Ethyl 2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42062-89-5
Record name NSC325678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the reaction of a substituted benzene derivative with sulfur and ethyl acetate under specific conditions to form the benzothiophene ring.

Chemical Reactions Analysis

ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzothiophene and thienopyridine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Molecular Weight (g/mol) CAS No.
ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE Benzothiophene fused with tetrahydropyridine Prop-2-enylthiocarbamoylamino (position 2), ethyl carboxylate (position 3) Potential antiplatelet activity (inferred from structural analogs) ~420–450 (estimated) Not reported
ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO(B)THIOPHENE-3-CARBOXYLATE () Benzothiophene fused with tetrahydropyridine Amino (position 2), ethyl carboxylate (position 3) Not explicitly reported; precursor for pharmacologically active derivatives 265.34 Not listed
Compound C1 (Thieno-tetrahydropyridine derivative, ) Thienopyridine Methyl and substituted phenyl groups Superior antiplatelet activity to ticlopidine (IC₅₀ < 10 µM) ~350–400 Not disclosed
ETHYL 2-({[(6-TERT-BUTYL-3-(METHYLSULFANYL)-5-OXO-1,2,4-TRIAZIN-4(5H)-YL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOLE-3(2H)-CARBOXYLATE () Benzothiazole fused with tetrahydropyridine Triazine-thiocarbamoyl substituent No reported activity; structural complexity suggests potential enzyme inhibition 484.665 892148-87-7

Key Findings :

Structural Variations: The prop-2-enylthiocarbamoylamino group in the target compound introduces a reactive allylthio moiety, which may enhance binding to cysteine residues in enzyme active sites (e.g., thrombin or ADP receptors) compared to simpler amino or methyl substituents in analogs . The ethyl carboxylate group at position 3 is a common feature in this class, contributing to solubility and bioavailability .

The presence of a thiocarbamoyl group in the target compound may further modulate receptor affinity or metabolic stability .

Synthetic and Analytical Challenges :

  • The compound’s crystallographic characterization likely employs SHELX and WinGX software for refinement and visualization, as seen in analogous small-molecule studies .

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Core Formation : Cyclization of precursors to construct the tetrahydrobenzothiophene core.
  • Functionalization : Introduction of the prop-2-enylthiocarbamoylamino group via nucleophilic substitution or coupling reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are preferred for solvation and reaction efficiency .
  • Characterization : Post-synthesis, nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) validate structural integrity .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventYield (%)Reference
Core CyclizationCyclohexanone derivatives, thioureaEthanol65–75
Thiocarbamoyl AdditionProp-2-enyl isocyanate, base catalysisDMF50–60

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the ethyl ester group typically appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) in ¹H NMR .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiocarbamoyl (C=S, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Optimization : Switch to dimethyl sulfoxide (DMSO) for better solubility of intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side reactions.
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal decomposition .

Q. How should researchers address discrepancies in biological activity data?

  • Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .
  • Purity Analysis : Use HPLC to rule out impurities (>95% purity threshold) .
  • Stability Studies : Assess compound degradation under physiological conditions (pH 7.4, 37°C) .

Q. What computational strategies predict biological targets or mechanisms?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to evaluate target affinity .

Q. How to design derivatives for enhanced bioactivity?

  • Structure-Activity Relationship (SAR) : Replace the prop-2-enyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to modulate electronic effects .
  • Hybrid Molecules : Conjugate with pyrimidine or thiazole moieties to exploit synergistic interactions .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data during characterization?

  • Deuterated Solvent Checks : Ensure solvents do not obscure key NMR signals (e.g., DMSO-d₆ vs. CDCl₃) .
  • X-ray Crystallography : Use single-crystal analysis for unambiguous structural confirmation (e.g., C–S bond lengths in the benzothiophene core) .

Q. What methodologies validate the compound’s mechanism of action in biological systems?

  • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorogenic substrates .
  • Gene Expression Profiling : Quantify downstream biomarkers (e.g., TNF-α, IL-6) via qPCR to confirm anti-inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE

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